Cas no 131043-40-8 (6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI))

6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) structure
131043-40-8 structure
Product Name:6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)
CAS-nummer:131043-40-8
MF:C11H14FN5O3
MW:283.258965015411
CID:166140
PubChem ID:135856019
Update Time:2025-04-19

6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)
    • 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
    • 2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
    • 6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1...
    • 2-Afhcp
    • 2-amino-9-[(2S,3S,4R)-2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-3,9-dihydro-6H-purin-6-one
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-
    • 131043-40-8
    • 2-AMINO-9-[2-FLUORO-4-HYDROXY-3-(HYDROXYMETHYL)CYCLOPENTYL]-1H-PURIN-6-ONE
    • CHEMBL173866
    • 2-amino-9-[(1S,2R,3R,4S)-2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-6,9-dihydro-1H-purin-6-one
    • Inchi: 1S/C11H14FN5O3/c12-7-4(2-18)6(19)1-5(7)17-3-14-8-9(17)15-11(13)16-10(8)20/h3-7,18-19H,1-2H2,(H3,13,15,16,20)
    • InChI-sleutel: HZYCFCXWLCRNAY-UHFFFAOYSA-N
    • LACHT: FC1C(CO)C(CC1N1C=NC2C(NC(N)=NC1=2)=O)O

Berekende eigenschappen

  • Exacte massa: 283.108
  • Monoisotopische massa: 283.108
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 448
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _0.6
  • Topologisch pooloppervlak: 126Ų

Experimentele eigenschappen

  • Dichtheid: 2.01
  • Kookpunt: 665.7°Cat760mmHg
  • Vlampunt: 356.4°C
  • Brekindex: 1.853
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD